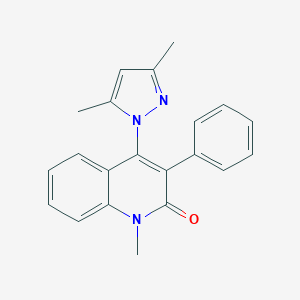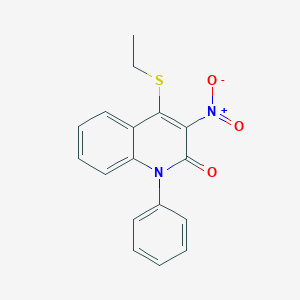![molecular formula C18H13Cl3N2 B373285 6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B373285.png)
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene, forming the quinoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Catalysts such as palladium or copper are used to facilitate the formation of the quinoline ring.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like tyrosine kinases or topoisomerases, which are involved in cell signaling and DNA replication, respectively. The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: These include compounds like 4-hydroxyquinoline and 4-ethoxycarbonyl-8-fluoroquinoline, which share a similar core structure but differ in their substituents.
Indole derivatives: Compounds like indole-3-acetic acid and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, which have a similar aromatic ring structure.
Uniqueness
6,8-Dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chlorinated phenyl and pyrroloquinoline moieties contribute to its high reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H13Cl3N2 |
|---|---|
Molekulargewicht |
363.7g/mol |
IUPAC-Name |
6,8-dichloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C18H13Cl3N2/c1-10-14-6-7-23(13-4-2-11(19)3-5-13)18(14)15-8-12(20)9-16(21)17(15)22-10/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
RLKKKKUCRYEUSF-UHFFFAOYSA-N |
SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)Cl)Cl)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)Cl)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-7-methyl-4-oxo-1-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373205.png)
![3-[1-(4-aminoanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B373208.png)

![1,9-Dibenzyl-8,12-diphenyl-9,12-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-10,11-dione](/img/structure/B373215.png)


![4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl 2,4-dichlorobenzoate](/img/structure/B373235.png)



![N-[2-(2,2-dimethoxyacetyl)phenyl]acetamide](/img/structure/B373246.png)


![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate](/img/structure/B373251.png)
